molecular formula C20H28N2O2 B4884800 N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide

Cat. No. B4884800
M. Wt: 328.4 g/mol
InChI Key: UNJICBNMNWYKJO-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of the central nervous system. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and anxiolytic effects. It has also been shown to have anticonvulsant properties and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. However, its limitations include its relatively short half-life and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide, including:
1. Further studies on its therapeutic potential in neurological and psychiatric disorders.
2. Development of more stable and bioavailable analogs of N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide.
3. Investigation of the effects of N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide on other neurotransmitter systems.
4. Studies on the long-term effects of N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide on brain function and behavior.
5. Development of new methods for the synthesis and analysis of N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide.
In conclusion, N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide is a potent and selective inhibitor of GABA transaminase that has shown promise for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop more stable and bioavailable analogs.

Synthesis Methods

The synthesis of N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide involves the reaction of 3-(4-piperidinyl)propanoic acid with 3,5-dimethylbenzoyl chloride in the presence of triethylamine, followed by cyclization with cyclopropylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and anxiolytic effects.

properties

IUPAC Name

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14-11-15(2)13-17(12-14)20(24)22-9-7-16(8-10-22)3-6-19(23)21-18-4-5-18/h11-13,16,18H,3-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJICBNMNWYKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidyl]propionamide

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